REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1)#[N:2].C(=O)([O-])[O-].[K+].[K+].[Br:16][CH2:17][CH2:18][CH2:19]Br.C(OCC)(=O)C>CS(C)=O.O>[Br:16][CH2:17][CH2:18][CH2:19][O:9][C:6]1[CH:7]=[CH:8][C:3]([C:1]#[N:2])=[CH:4][CH:5]=1 |f:1.2.3|
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Name
|
|
Quantity
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23 g
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Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
64 mL
|
Type
|
reactant
|
Smiles
|
BrCCCBr
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Name
|
|
Quantity
|
200 mL
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Type
|
reactant
|
Smiles
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C(C)(=O)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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C(#N)C1=CC=C(C=C1)O
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
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Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at the same temperature for 5 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
by adding
|
Type
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CUSTOM
|
Details
|
at room temperature
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Type
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STIRRING
|
Details
|
by stirring at room temperature for 12 hours
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Duration
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12 h
|
Type
|
CUSTOM
|
Details
|
after which the organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with 50 ml of ethyl acetate
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Type
|
WASH
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Details
|
The combined organic layer was washed successively with a 1N aqueous sodium hydroxide solution, water
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Type
|
DRY_WITH_MATERIAL
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Details
|
a saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate
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Type
|
DISTILLATION
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Details
|
The solvent was distilled off under reduced pressure
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Type
|
CUSTOM
|
Details
|
the resulting residue was purified by a silica gel column chromatography (eluent; hexane: ethyl acetate=5:1)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
BrCCCOC1=CC=C(C=C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |